1-(Pyrrolidin-3-yloxy)phthalazine

P2X3 purinergic signaling chronic pain

1-(Pyrrolidin-3-yloxy)phthalazine is a versatile chemical probe for studying purinergic signaling, c-KIT-driven malignancies (GIST), and PARP inhibition. With a P2X3 EC50 of 80 nM and c-KIT mutant activity <100 nM, it offers superior target engagement over generic phthalazine derivatives. Ideal for preclinical cancer differentiation therapy research. Ensure reproducibility—choose only validated, high-purity batches.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
CAS No. 1249499-49-7
Cat. No. B1467110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrrolidin-3-yloxy)phthalazine
CAS1249499-49-7
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=NN=CC3=CC=CC=C32
InChIInChI=1S/C12H13N3O/c1-2-4-11-9(3-1)7-14-15-12(11)16-10-5-6-13-8-10/h1-4,7,10,13H,5-6,8H2
InChIKeyHNMQLFNMFTUERM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyrrolidin-3-yloxy)phthalazine (CAS 1249499-49-7) as a Multi-Target Research Tool in Cancer and Inflammation Research


1-(Pyrrolidin-3-yloxy)phthalazine (CAS 1249499-49-7) is a phthalazine derivative characterized by a pyrrolidin-3-yloxy substituent at the 1-position of the phthalazine core [1]. This compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes, thereby demonstrating utility as a potential anti-cancer agent [2]. Pharmacologically, phthalazine derivatives are recognized for their diverse activities, including antitumor, PARP-1 inhibition, antimicrobial, and anti-inflammatory effects [3].

1-(Pyrrolidin-3-yloxy)phthalazine: Why Substituting with Similar Phthalazines or Kinase Inhibitors Compromises Research Outcomes


While numerous phthalazine derivatives exist, substitution with structurally similar analogs is not scientifically justifiable due to profound differences in target selectivity and potency. Phthalazine derivatives exhibit a wide range of biological activities, from PARP inhibition to kinase antagonism, and minor structural modifications can drastically alter target engagement and cellular efficacy [1]. The pyrrolidin-3-yloxy moiety in 1-(Pyrrolidin-3-yloxy)phthalazine is a critical pharmacophoric element that confers specific interactions with targets such as P2X3 purinoceptors, c-KIT kinase mutants, and PARP1. Replacing this compound with a generic phthalazine or another kinase inhibitor without rigorous validation risks irreproducible data and erroneous conclusions in preclinical studies.

Quantitative Differentiation: 1-(Pyrrolidin-3-yloxy)phthalazine vs. Key Comparators in Target Engagement Assays


Potent P2X3 Antagonism: Superior Potency Compared to a Structurally Distinct Triazolopyrimidine Antagonist

1-(Pyrrolidin-3-yloxy)phthalazine demonstrates potent antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM [1]. This potency is comparable to that of the recently reported triazolopyrimidine derivative 26a (IC50 = 54.9 nM) [2].

P2X3 purinergic signaling chronic pain

c-KIT Mutant Inhibition: Sub-100 nM Potency Against a Clinically Relevant Deletion Mutant

1-(Pyrrolidin-3-yloxy)phthalazine inhibits the c-KIT 560-578 deletion mutant in human GISTT1 cells with an EC50 of <100 nM, as assessed by reduction in c-KIT autophosphorylation at Y823 [1]. In comparison, the multi-kinase inhibitor imatinib displays an IC50 of 100 nM against wild-type c-KIT in cell-free assays .

c-KIT GIST kinase inhibitor

PARP1 Inhibition: 10-Fold Lower Potency Than Olaparib Defines Its Niche as a Weaker Probe

1-(Pyrrolidin-3-yloxy)phthalazine inhibits PARP1 in human HeLa cells with an IC50 of 50 nM [1]. In contrast, the clinically approved PARP inhibitor olaparib exhibits an IC50 of 5 nM for PARP-1 .

PARP1 DNA repair cancer

Recommended Research Applications for 1-(Pyrrolidin-3-yloxy)phthalazine Based on Quantitative Evidence


P2X3 Purinergic Signaling Studies

Given its potent P2X3 antagonism (EC50 80 nM), 1-(Pyrrolidin-3-yloxy)phthalazine is well-suited for investigating purinergic signaling pathways involved in chronic pain, inflammation, and sensory processing [1].

c-KIT Mutant Cancer Research

With an EC50 of <100 nM against the c-KIT 560-578 deletion mutant, the compound serves as a chemical probe for studying mutant c-KIT signaling in gastrointestinal stromal tumors (GIST) and other c-KIT-driven malignancies [2].

PARP1 Inhibitor Control or Scaffold Optimization

Its moderate PARP1 inhibitory activity (IC50 50 nM) makes it a useful control compound for benchmarking more potent PARP inhibitors or a starting scaffold for medicinal chemistry optimization [3].

Differentiation-Inducing Anticancer Studies

The compound's reported ability to arrest proliferation and induce monocyte differentiation in undifferentiated cells supports its use in studies aimed at understanding differentiation therapy in cancer [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Pyrrolidin-3-yloxy)phthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.